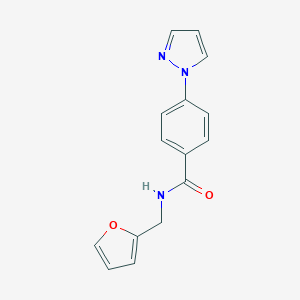
2,7-Dimethoxy-9-(vinylsulfonyl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxy-9-(vinylsulfonyl)acridine, also known as DAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties.
Aplicaciones Científicas De Investigación
2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition to its cytotoxic effects, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of novel anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine induces DNA damage and triggers the apoptotic pathway in cancer cells. This mechanism is similar to that of other topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for drug development. However, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is also highly toxic to normal cells, which limits its use in preclinical studies. Moreover, its mechanism of action is not fully understood, which hinders its clinical development.
Direcciones Futuras
Despite the limitations, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine holds great promise as a potential anticancer agent. Future research should focus on improving its selectivity towards cancer cells and elucidating its mechanism of action. In addition, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance its therapeutic efficacy and reduce its toxicity to normal cells. Other potential applications of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine, such as its use as an anti-inflammatory and antioxidant agent, should also be explored.
Conclusion
In conclusion, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is a synthetic compound that has shown great potential as an anticancer agent. Its potent cytotoxic activity, induction of apoptosis, and inhibition of DNA topoisomerase II make it a promising candidate for the development of novel anticancer drugs. Despite its limitations, future research on 2,7-Dimethoxy-9-(vinylsulfonyl)acridine may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine involves the reaction of 2,7-dimethoxyacridine with vinylsulfone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to achieve high yields of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine with good purity.
Propiedades
Fórmula molecular |
C17H15NO4S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
9-ethenylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H15NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h4-10H,1H2,2-3H3 |
Clave InChI |
FETZQIOHMSCAJT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC |
SMILES canónico |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)



![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)